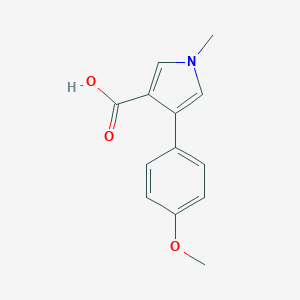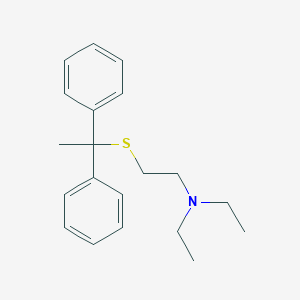
Thiodeacylaprophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiodeacylaprophen is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a thioester derivative of 2,6-diacetylpyridine that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Thiodeacylaprophen is not well understood. However, it has been suggested that it may act as a chelator for metal ions, leading to changes in the fluorescence properties of the compound. It has also been suggested that Thiodeacylaprophen may interact with enzymes, leading to changes in their activity.
Biochemische Und Physiologische Effekte
Thiodeacylaprophen has been shown to have various biochemical and physiological effects. It has been shown to interact with metal ions, leading to changes in their fluorescence properties. Thiodeacylaprophen has also been shown to interact with enzymes, leading to changes in their activity. Additionally, Thiodeacylaprophen has been shown to have potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Thiodeacylaprophen in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, Thiodeacylaprophen has potential therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using Thiodeacylaprophen is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Thiodeacylaprophen. One area of research could focus on understanding the mechanism of action of the compound, which would provide insight into its potential therapeutic properties. Another area of research could focus on developing new drugs based on the structure of Thiodeacylaprophen. Additionally, research could focus on improving the synthesis method of Thiodeacylaprophen to increase its yield and purity. Finally, research could focus on the development of new applications for Thiodeacylaprophen, such as in the field of nanotechnology.
Conclusion
In conclusion, Thiodeacylaprophen is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent. The synthesis method of Thiodeacylaprophen varies depending on the reaction conditions used, and its mechanism of action is not well understood. While there are advantages to using Thiodeacylaprophen in lab experiments, such as its fluorescent properties, there are also limitations, such as the lack of understanding of its mechanism of action. Future research directions could focus on understanding the mechanism of action of Thiodeacylaprophen, developing new drugs based on its structure, improving its synthesis method, and developing new applications for the compound.
Synthesemethoden
Thiodeacylaprophen has been synthesized using different methods, including the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a catalyst. Another method involves the reaction of 2,6-diacetylpyridine with thioacetic acid in the presence of a base. The yield of the synthesis method varies depending on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Thiodeacylaprophen has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions. It has also been used as a spectroscopic probe for the study of enzyme-substrate interactions. Thiodeacylaprophen has also been used in the development of new drugs due to its potential therapeutic properties.
Eigenschaften
CAS-Nummer |
142146-96-1 |
|---|---|
Produktname |
Thiodeacylaprophen |
Molekularformel |
C20H27NS |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
2-(1,1-diphenylethylsulfanyl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H27NS/c1-4-21(5-2)16-17-22-20(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 |
InChI-Schlüssel |
WITGIYMUIZEZOF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCSC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
142146-96-1 |
Synonyme |
2-(diethylamino)ethyl 1,1-diphenylethyl sulfide thiodeacylaprophen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



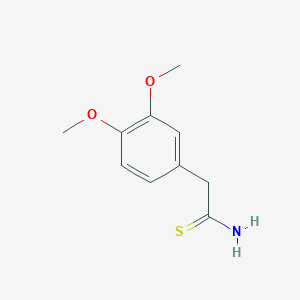
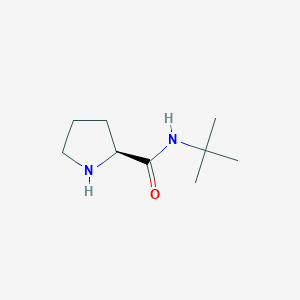
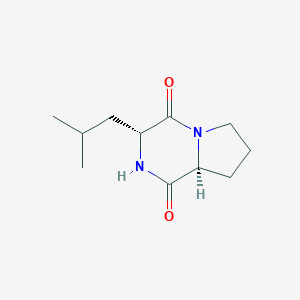
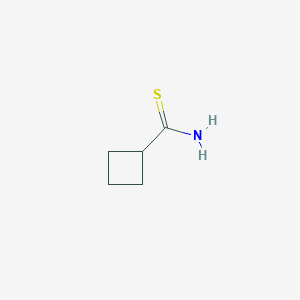
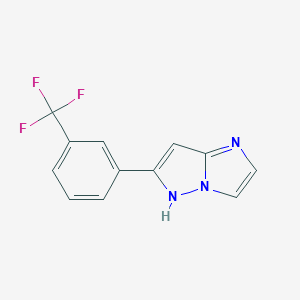
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

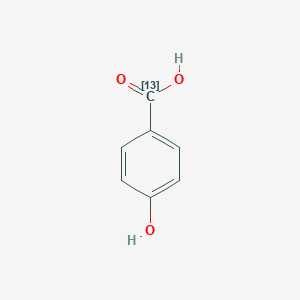
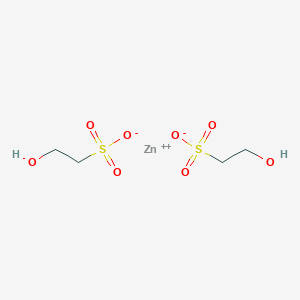
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)


